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Compound of Interest

Compound Name: 5-(Thiophen-2-yl)nicotinic Acid

Cat. No.: B1305865

An In-depth Technical Guide to 5-(thiophen-2-yl)pyridine-3-carboxylic Acid: A Privileged
Scaffold for Drug Discovery

Abstract

5-(thiophen-2-yl)pyridine-3-carboxylic acid is a heterocyclic compound that merges two
scaffolds of profound importance in medicinal chemistry: the pyridine-3-carboxylic acid
(nicotinic acid) moiety and the thiophene ring. This unique combination of a Tt-deficient pyridine
and a tt-rich thiophene creates a molecular architecture with significant potential for developing
novel therapeutic agents. This technical guide provides a comprehensive overview of the
compound's chemical identity, physicochemical properties, a detailed, field-proven synthetic
protocol, and an exploration of its potential applications in drug discovery, grounded in the
established bioactivity of its constituent parts. The document is intended for researchers,
medicinal chemists, and drug development professionals seeking to leverage this scaffold in
their research endeavors.

Introduction: The Convergence of Two
Pharmacophores

In the landscape of modern drug discovery, heterocyclic compounds are paramount. Their rigid
structures, diverse electronic properties, and capacity for hydrogen bonding interactions make
them ideal frameworks for engaging with biological targets. Among these, pyridine and
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thiophene derivatives are particularly ubiquitous and have been incorporated into numerous
approved drugs.

» Pyridine Derivatives: The pyridine ring is a common feature in pharmaceuticals, known for its
ability to act as a hydrogen bond acceptor and its metabolic stability. The pyridine-3-
carboxylic acid substructure, in particular, is the basis for niacin (Vitamin B3) and its
derivatives, which have well-documented roles in treating dyslipidemia.[1] Novel derivatives
are actively being investigated for a range of conditions, including inflammatory and
hyperglycemic disorders.[2][3]

o Thiophene Derivatives: As a bioisostere of the benzene ring, thiophene offers similar
aromaticity but with distinct electronic properties and a smaller steric footprint.[4] This
scaffold is present in drugs like the antiplatelet agent clopidogrel and the antipsychotic
olanzapine. Thiophene-containing compounds exhibit a wide array of pharmacological
activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

The subject of this guide, 5-(thiophen-2-yl)pyridine-3-carboxylic acid, represents a strategic
fusion of these two privileged scaffolds. This guide will elucidate the synthesis, properties, and
therapeutic potential of this compound, providing a technical foundation for its use as a building
block in the development of next-generation therapeutics.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its
identity and physical characteristics, which dictate its behavior in both chemical reactions and
biological systems.

Chemical Structure and ldentifiers

The compound's structure combines a pyridine ring substituted at the 5-position with a
thiophene ring linked at its 2-position. The carboxylic acid group is located at the 3-position of
the pyridine ring.
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pyridine-
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Caption: 2D Structure of 5-(thiophen-2-yl)pyridine-3-carboxylic acid.

Key identifiers and properties for this molecule are summarized below.

Identifier Value Source

5-(thiophen-2-yl)pyridine-3-
Preferred IUPAC Name (thiop e yhpy 7]
carboxylic acid

Synonym 5-(2-Thienyl)nicotinic acid [7]
CAS Number 306934-96-3 [7]
Molecular Formula C10H7NO2S [7]
Molecular Weight 205.23 g/mol [7]
. C1=CC(=C(C=N1)C2=CC=CS
Canonical SMILES [7]
2)C(=0)0
DFWKRZGYBOVSKW-
InChIKey [7]

UHFFFAOYSA-N

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its
properties can be reliably predicted using computational models and data from close structural
analogs. These properties are critical for predicting its behavior in drug development, such as
solubility and membrane permeability.
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. Significance in Drug
Property Predicted Value .
Discovery

Influences ionization state and
pKa (Acidic) 35-45 solubility at physiological pH
(7.4).

Indicates moderate lipophilicity,

suggesting a balance between
logP ~2.0-25 -

agueous solubility and

membrane permeability.

High boiling point is
Boiling Point > 390 °C characteristic of a stable, solid

organic acid.[8]

) Standard for polycyclic
Density ~1.3-1.4 g/lcm3 )
aromatic compounds.[8][9]

Suggests potential for good
Polar Surface Area ~67 A2 oral bioavailability based on

Lipinski's rules.

Synthesis and Purification Protocol

The most logical and industrially scalable approach to synthesizing 5-(thiophen-2-yl)pyridine-3-
carboxylic acid is via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-
Miyaura reaction. This method is renowned for its high yields, functional group tolerance, and
robust nature.

Retrosynthetic Analysis

The key disconnection is the C-C bond between the pyridine and thiophene rings. This leads to
two readily available starting materials: a halogenated nicotinic acid derivative and a thiophene
boronic acid (or vice versa).
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5-(thiophen-2-yl)pyridine-3-carboxylic acid
(Target Molecule)

C-C Bond Disconnection
(Suzuki Coupling)

5-Bromopyridine-3-carboxylic acid
(or methyl ester)

Thiophen-2-ylboronic acid
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Caption: Retrosynthetic approach for the target molecule.

Experimental Workflow: Suzuki-Miyaura Coupling

This protocol describes the synthesis starting from methyl 5-bromopyridine-3-carboxylate and
thiophen-2-ylboronic acid, followed by hydrolysis to yield the final carboxylic acid. Using the
methyl ester protects the carboxylic acid group during the coupling reaction and often improves
solubility and handling.

1. Reagent Setu 2. Suzuki Coupling 3. Aqueous Workup 4. Purification 5. Saponification 6. Acidification & Isolation
. 9 P (Pd(PPhs)s, Na2COs, Toluene/H20, 90°C, 12h) (Extraction with EtOAc) (Column Chromatography) (LiOH, THF/H20, RT) (HCI, Filtration)

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for synthesis.

Detailed Step-by-Step Protocol

Materials and Equipment:
¢ Methyl 5-bromopyridine-3-carboxylate (1.0 eq)
¢ Thiophen-2-ylboronic acid (1.2 eq)

» Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 eq)
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e Sodium Carbonate (NazCOs) (3.0 eq)

o Toluene and Deionized Water (e.g., 4:1 v/v)

e Lithium Hydroxide (LIOH) (2.0 eq)

o Tetrahydrofuran (THF)

o Ethyl acetate (EtOAc), Hydrochloric acid (HCI), Brine

» Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line, separatory funnel,
rotary evaporator, column chromatography setup.

Part A: Suzuki-Miyaura Coupling

 Inert Atmosphere: To a round-bottom flask, add methyl 5-bromopyridine-3-carboxylate (1.0
eq), thiophen-2-ylboronic acid (1.2 eq), and sodium carbonate (3.0 eq). Evacuate and backfill
the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the palladium
catalyst is oxygen-sensitive.

o Catalyst and Solvent Addition: Add the palladium catalyst (0.03 eq) to the flask. Quickly add
the degassed solvent system (e.g., Toluene/Water 4:1). Degassing the solvents (by bubbling
with N2 for 20-30 minutes) prevents oxidation of the catalyst.

o Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress
by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed
(typically 6-16 hours).

o Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a
separatory funnel. Extract the aqueous layer three times with ethyl acetate. The organic
layers are combined.

e Washing: Wash the combined organic layers with water and then with brine to remove
inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na2S0Oa), filter,
and concentrate under reduced pressure using a rotary evaporator.
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« Purification: Purify the crude ester product by flash column chromatography on silica gel,
typically using a hexane/ethyl acetate gradient.

Part B: Saponification (Ester Hydrolysis)
e Dissolution: Dissolve the purified methyl ester in a mixture of THF and water.

o Hydrolysis: Add LiOH (2.0 eq) and stir the reaction at room temperature. Monitor by TLC until
the ester is fully consumed (typically 2-4 hours).

 Acidification: Remove the THF via rotary evaporation. Cool the remaining agueous solution
in an ice bath and slowly acidify with 1M HCI until the pH is ~3-4. The product, 5-(thiophen-2-
yl)pyridine-3-carboxylic acid, should precipitate as a solid.

« |solation: Collect the solid product by vacuum filtration. Wash the solid with cold water and
dry under vacuum to yield the final pure compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed.

* 1H NMR: Expect characteristic signals for the aromatic protons on both the pyridine and
thiophene rings, typically in the & 7.0-9.0 ppm range. The carboxylic acid proton will appear
as a broad singlet, often >10 ppm.

e 13C NMR: Aromatic carbons will appear in the & 120-150 ppm range, with the carbonyl
carbon of the carboxylic acid appearing downfield (>165 ppm).

e Mass Spectrometry (MS): The [M+H]* ion should be observed at m/z 206.02, confirming the
molecular weight.

Potential Applications in Medicinal Chemistry

The true value of 5-(thiophen-2-yl)pyridine-3-carboxylic acid lies in its potential as a core
structure for generating libraries of new chemical entities with diverse pharmacological
activities.
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Caption: Potential therapeutic applications derived from the core scaffold.

» Anti-inflammatory and Anti-hyperglycemic Agents: Research on novel nicotinic acid
derivatives has demonstrated their potential as dual anti-inflammatory and anti-
hyperglycemic agents.[3] The thiophene moiety can be used to modulate the lipophilicity and
binding interactions of these derivatives, potentially leading to compounds with improved
potency and pharmacokinetic profiles.

¢ Anticancer Activity: Numerous thiophene-containing molecules have been investigated and
developed as anticancer agents.[5] The 5-(thiophen-2-yl)pyridine-3-carboxylic acid scaffold
could serve as a template for designing novel kinase inhibitors or other targeted therapies,
where the carboxylic acid can form key hydrogen bonds in an active site and the thiophene-
pyridine core can occupy hydrophobic pockets.

o Antihypertensive Potential: Structurally related pyridine carboxylic acid derivatives have been
successfully developed as orally active antihypertensive agents.[10] This historical success
provides a strong rationale for exploring derivatives of 5-(thiophen-2-yl)pyridine-3-carboxylic
acid for similar activity.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-(thiophen-2-yl)pyridine-3-carboxylic acid is not
widely available, a hazard assessment can be made based on its functional groups and data
from close analogs like 6-(thiophen-2-yl)pyridine-3-carboxylic acid.[11]
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Parameter Guideline

Acute Toxicity, Oral (Category 4); Skin Irritant

GHS Hazard Class (Expected) )
(Category 2); Eye Irritant (Category 2A).[11]

H302: Harmful if swallowed. H315: Causes skin

Hazard Statements (Expected) S ) o
irritation. H319: Causes serious eye irritation.

Chemical-resistant gloves (e.qg., nitrile), safety
Personal Protective Equipment glasses with side-shields or goggles, laboratory

coat.

] ) Handle in a well-ventilated area or a chemical
Engineering Controls o ,
fume hood to avoid inhalation of dust.

o Use water spray, alcohol-resistant foam, dry
Firefighting Measures _ o
chemical, or carbon dioxide.[11]

Combustion may produce toxic oxides of carbon
Decomposition Products (CO, COz2), nitrogen (NOx), and sulfur (SOx).
[11]

Store in a tightly sealed container in a cool, dry,
Storage and well-ventilated place. An isomer is

recommended to be stored at 2-8°C.[8]

Disclaimer: This information is based on analogous structures. Always consult a compound-
specific, current SDS before handling and use appropriate laboratory safety practices.

Conclusion

5-(thiophen-2-yl)pyridine-3-carboxylic acid is more than just a chemical compound; it is a highly
valuable platform for innovation in medicinal chemistry. By combining the well-established
pharmacophores of thiophene and nicotinic acid, it offers a compelling starting point for the
design of novel therapeutics targeting a wide range of diseases, from metabolic disorders to
cancer. The robust and scalable Suzuki-Miyaura synthesis makes this scaffold readily
accessible for library development. As researchers continue to explore the vast chemical space
of heterocyclic compounds, 5-(thiophen-2-yl)pyridine-3-carboxylic acid stands out as a scaffold
of high potential, promising to be a key building block in the discovery of future medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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